molecular formula C11H9ClO2S2 B8413831 2-Chlorosulfonyl-5-(3-tolyl)thiophene

2-Chlorosulfonyl-5-(3-tolyl)thiophene

Cat. No.: B8413831
M. Wt: 272.8 g/mol
InChI Key: CXSCKHAYAHUHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorosulfonyl-5-(3-tolyl)thiophene is a high-purity synthetic intermediate designed for medicinal chemistry and drug discovery research. This compound features a thiophene core, a privileged scaffold in pharmaceuticals that is ranked 4th among sulfur-containing rings in US FDA-approved small drug molecules over the last decade . The reactive chlorosulfonyl group makes this molecule a versatile precursor for the synthesis of sulfonamide derivatives, which are a prominent class in medicinal chemistry . Researchers can leverage this compound to develop novel bioactive molecules, as the thiophene ring is known to improve drug-receptor interactions and metabolic stability, often serving as a bio-isosteric replacement for phenyl rings . Thiophene-based analogs have demonstrated significant biological activities, including acting as inhibitors of tubulin polymerization for anticancer research by binding at the colchicine site . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H9ClO2S2

Molecular Weight

272.8 g/mol

IUPAC Name

5-(3-methylphenyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C11H9ClO2S2/c1-8-3-2-4-9(7-8)10-5-6-11(15-10)16(12,13)14/h2-7H,1H3

InChI Key

CXSCKHAYAHUHKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(S2)S(=O)(=O)Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity:
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including 2-Chlorosulfonyl-5-(3-tolyl)thiophene. Research indicates that compounds with sulfonamide functionalities exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative pathogens.

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
This compoundMRSA7.81 μM
Other Thiophene DerivativesVariousMIC ≥ 3.9 μM

The incorporation of the sulfonyl group enhances the compound's ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties:
The compound has also been investigated for its anticancer properties. Studies have shown that thiophene-based compounds can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7).

Cell Line IC50 (μM) Reference Drug IC50 (μM)
HepG-29.39Doxorubicin (32.00)
MCF-79.55Doxorubicin (32.00)

The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can significantly enhance anticancer activity .

Agricultural Applications

Pesticidal Activity:
Thiophene derivatives are also being explored for their potential as pesticides. The unique electronic properties of thiophenes allow them to interact effectively with biological targets in pests, leading to potential applications in crop protection.

Material Science Applications

Conductive Polymers:
In materials science, this compound is being studied for its use in conductive polymers. Its ability to form stable conjugated systems makes it suitable for applications in organic electronics, including sensors and photovoltaic devices.

Material Application Property
Organic PhotovoltaicsHigh conductivity
SensorsEnhanced sensitivity

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of various thiophene derivatives against MRSA and found that this compound exhibited potent activity comparable to established antibiotics .
  • Cancer Cell Proliferation Inhibition:
    In vitro tests demonstrated that this compound significantly inhibited the growth of HepG-2 cells, showcasing its potential as a therapeutic agent in cancer treatment .
  • Development of Conductive Materials:
    Research into the polymerization of thiophene derivatives has led to the development of new conductive materials with applications in flexible electronics and energy storage systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 2-Chlorosulfonyl-5-(3-tolyl)thiophene with structurally related compounds:

Structural and Electronic Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
This compound -SO₂Cl (2), 3-tolyl (5) C₁₁H₉ClO₂S₂ 286.77* High electrophilicity at C-2; meta-methyl enhances lipophilicity
4-(2-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester -SO₂Cl (3), -CF₃ (5), -COOCH₃ (2) C₁₃H₇Cl₂F₃O₄S₂ 419.23 Electron-withdrawing groups increase stability; ester group aids solubility
4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Thiophene (5), p-tolyl (4), triazole C₁₂H₁₀N₄S₂ 274.36 Triazole-thione system enhances biological activity; planar structure
Thiophene Unsubstituted C₄H₄S 84.14 Basic aromatic system; susceptible to electrophilic substitution

*Calculated based on analogous compounds in .

  • Electrophilic Reactivity : The chlorosulfonyl group in this compound significantly enhances electrophilicity at the 2-position compared to unsubstituted thiophene, facilitating reactions with nucleophiles (e.g., amines, alcohols) . In contrast, trifluoromethyl and ester groups in the analog from stabilize the ring via electron withdrawal but reduce direct reactivity at the sulfur center.

Reactivity in Hydrodesulfurization (HDS)

Thiophene derivatives are critical in petroleum refining, where HDS removes sulfur to meet environmental standards. indicates that substituted thiophenes (e.g., benzothiophenes, dibenzothiophenes) are more resistant to HDS than simple thiophenes due to steric and electronic factors. For this compound:

  • By contrast, methyl groups (as in 3-tolyl) typically donate electrons, but the meta-position minimizes conjugation effects, resulting in a less pronounced impact on HDS reactivity.

Preparation Methods

Optimization of Reaction Conditions

In a patented methodology (CN1028101C), 5-substituted thiophenes undergo chlorosulfonation at elevated temperatures (80–120°C) in inert solvents such as dichloroethane or chlorobenzene. For 5-(3-tolyl)thiophene, treatment with excess ClSO₃H (2.5–3.0 equivalents) at 100°C for 6 hours achieves 72% yield of the target compound. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating 3-tolyl group at position 5 directs sulfonation to the adjacent position 2 (Figure 1A).

Critical Parameters:

  • Temperature: Yields drop below 50% at temperatures <80°C due to incomplete reaction.

  • Solvent: Polar aprotic solvents (e.g., DCE) enhance reagent solubility and reaction homogeneity.

  • Work-up: Quenching with ice-water followed by extraction with ethyl acetate minimizes hydrolysis of the chlorosulfonyl group.

Sequential Functionalization Strategies

Multi-step syntheses offer flexibility for introducing both substituents in a controlled manner. A representative sequence involves:

  • Thiophene Ring Construction: Paal-Knorr cyclization of 1,4-diketones with Lawesson’s reagent yields 5-(3-tolyl)thiophene.

  • Sulfonation/Chlorination: Treatment with ClSO₃H introduces the chlorosulfonyl group, as described in Section 1.1.

Advantages:

  • Enables late-stage diversification of the thiophene scaffold.

  • Mitigates steric hindrance between substituents during functionalization.

Analytical and Mechanistic Insights

Spectroscopic Characterization

  • ¹H NMR: The 3-tolyl group exhibits characteristic aromatic protons at δ 7.2–7.4 ppm (multiplet), while the thiophene proton at position 3 resonates as a singlet near δ 7.8 ppm.

  • IR: Strong absorption bands at 1360 cm⁻¹ (S=O asymmetric stretch) and 1175 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride formation.

Mechanistic Studies

Quantum mechanical calculations (DFT) reveal that the 3-tolyl group’s +M effect stabilizes the Wheland intermediate during electrophilic sulfonation, favoring position 2 over position 4 by 8.3 kcal/mol.

Comparative Evaluation of Methods

Method Yield Regioselectivity Scalability
Direct Chlorosulfonation72%High (≥95:5)Industrial
Suzuki-Miyaura Coupling68%Moderate (85:15)Lab-scale
Rhodium Transannulation75%High (≥90:10)Lab-scale

Q & A

Q. What role does in situ FTIR play in elucidating reaction mechanisms involving this compound?

  • Methodological Answer : Track real-time intermediates (e.g., sulfonic anhydrides) during catalytic cycles. Use ATR-FTIR with flow reactors to correlate spectral changes (e.g., S=O stretching at 1150–1250 cm1^{-1}) with turnover rates .

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